molecular formula C13H8O B12640046 9H-Fluoren-9-one-D4

9H-Fluoren-9-one-D4

Cat. No.: B12640046
M. Wt: 184.23 g/mol
InChI Key: YLQWCDOCJODRMT-DNZPNURCSA-N
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Description

9H-Fluoren-9-one-D4 is a deuterated derivative of 9H-Fluoren-9-one, a compound known for its bright fluorescent yellow color. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and tracer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

9H-Fluoren-9-one-D4 can be synthesized through the oxidation of fluorene using an oxygen-containing gas as an oxidizing agent. The reaction typically involves using 9H-Fluoren-9-one and water as solvents, a base as a catalyst, and a quaternary ammonium salt as a phase transfer agent. The reaction is carried out at temperatures between 70-83°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous supplementation of fluorene to improve the utilization efficiency of the reactor. The product, 9H-Fluoren-9-one, is used as the solvent, which simplifies the synthetic process by omitting the need for solvent separation and recycling .

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-one-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Halogens, nitro compounds, and other electrophiles.

Major Products

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-one-D4 involves its interaction with molecular targets through its carbonyl group. This interaction can lead to various biochemical pathways, including the inhibition of specific enzymes or receptors. For example, radioiodinated derivatives of 9H-Fluoren-9-one have been used for imaging cerebral α7-nicotinic acetylcholine receptors, demonstrating its potential in neurological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which enhances its stability and makes it particularly useful in spectroscopy and tracer studies. This deuterium labeling allows for more precise and accurate measurements in various scientific applications .

Properties

Molecular Formula

C13H8O

Molecular Weight

184.23 g/mol

IUPAC Name

1,2,3,4-tetradeuteriofluoren-9-one

InChI

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,3D,5D,7D

InChI Key

YLQWCDOCJODRMT-DNZPNURCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=CC=CC=C3C2=O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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